molecular formula C24H27ClN2O2 B1662308 Carmoxirole hydrochloride CAS No. 115092-85-8

Carmoxirole hydrochloride

Cat. No. B1662308
M. Wt: 410.9 g/mol
InChI Key: LRJUHOBITQUXIO-UHFFFAOYSA-N
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Description

Carmoxirole hydrochloride, also known as EMD 45609 hydrochloride, is a selective, peripherally acting dopamine D2 receptor agonist . It exhibits antihypertensive activities in vivo .


Molecular Structure Analysis

The molecular formula of Carmoxirole hydrochloride is C24H27ClN2O2 . Its molecular weight is 410.94 .


Physical And Chemical Properties Analysis

Carmoxirole hydrochloride appears as crystals . It has a molecular weight of 410.94 and a molecular formula of C24H27ClN2O2 .

Scientific Research Applications

Antihypertensive and Cardiovascular Effects

  • Inhibition of Platelet Aggregation : Carmoxirole demonstrates antithrombotic potential by inhibiting platelet aggregation, which could be beneficial in treating hypertension and preventing cardiovascular events (Kirsten et al., 1995).
  • Effects on Cationic Concentrations and Transport Systems : In a study involving normal volunteers, carmoxirole did not significantly change intracellular cationic concentrations or transmembrane fluxes in erythrocytes and platelets, indicating its selective action (Lijnen et al., 1993).

Neurohumoral Response in Heart Failure

  • Dopamine (D2) Receptor Agonist Effects : Carmoxirole modulates sympathetic activation in heart failure patients, leading to a reduction in systemic resistance and improvement in cardiac pump function (van der Ent et al., 2004).

Pharmacokinetic Properties

  • Absorption and Excretion : Carmoxirole is rapidly absorbed and metabolized in humans, primarily excreted by the kidneys, and shows a linear pharmacokinetic profile across tested dose ranges (Meyer et al., 1992).
  • Pharmacological Basis for Antihypertensive Therapy : Carmoxirole's mechanism in lowering blood pressure primarily involves inhibiting noradrenaline release from sympathetic nerve endings, mediated by presynaptic dopamine receptors (Haeusler et al., 1992).

Dopamine Receptor Modulation

  • Influence on Noradrenaline Release : In human cortical kidney slices, carmoxirole has been shown to inhibit noradrenaline release, indicating its potential role in renal sympathetic nerve modulation (Rump et al., 2005).

Neurochemical Profile

  • Selective Dopamine DA2-Receptor Agonist : Carmoxirole exhibits high affinity for dopamine D2-receptors, with minimal binding to D1-receptors, suggesting a partial dopamine D2-receptor agonist role (Haase et al., 1991).

properties

IUPAC Name

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2.ClH/c27-24(28)20-9-10-23-22(16-20)21(17-25-23)8-4-5-13-26-14-11-19(12-15-26)18-6-2-1-3-7-18;/h1-3,6-7,9-11,16-17,25H,4-5,8,12-15H2,(H,27,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJUHOBITQUXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042595
Record name Carmoxirole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carmoxirole hydrochloride

CAS RN

115092-85-8
Record name Carmoxirole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115092858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CARMOXIROLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77K7K97CBS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EH Schlenker, HD Schultz - C29. CONTROL OF VENTILATION …, 2010 - atsjournals.org
… breathing, Methods: adult male hypothyroid (n=9) and euthyroid hamsters (n=8) received subcutaneous injections of saline and 0.2 mg/kg and 0.4 mg/kg of carmoxirole hydrochloride (…
Number of citations: 0 www.atsjournals.org
M Yoshizumi, A Yonezawa, Y Kimura… - The Journal of …, 2021 - academic.oup.com
Background We previously reported that the combination of the dopamine (DA) receptor agonist apomorphine and the 5-hydroxytryptamine (5-HT 2 ) receptor agonist m-…
Number of citations: 3 academic.oup.com

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